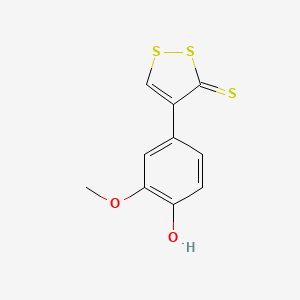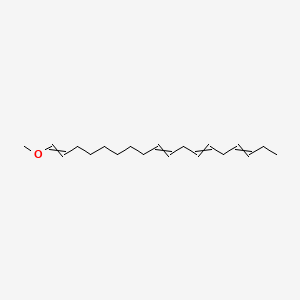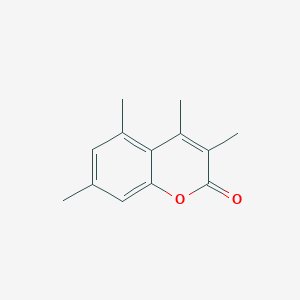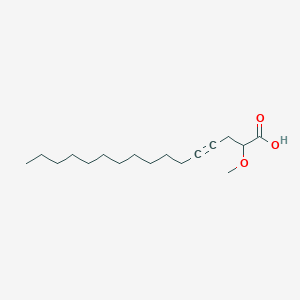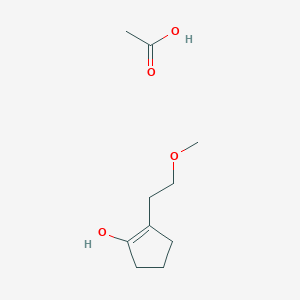
Acetic acid;2-(2-methoxyethyl)cyclopenten-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-(2-methoxyethyl)cyclopenten-1-ol is a chemical compound with a unique structure that combines the properties of acetic acid and cyclopenten-1-ol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(2-methoxyethyl)cyclopenten-1-ol typically involves the reaction of cyclopenten-1-ol with acetic acid under specific conditions. The reaction may require a catalyst to facilitate the process and achieve a high yield. The exact reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired purity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-(2-methoxyethyl)cyclopenten-1-ol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Applications De Recherche Scientifique
Acetic acid;2-(2-methoxyethyl)cyclopenten-1-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: Researchers study the compound’s effects on biological systems to understand its potential as a therapeutic agent or biochemical tool.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development and medicinal chemistry.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of acetic acid;2-(2-methoxyethyl)cyclopenten-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopentene-1-acetic acid: This compound shares a similar cyclopentene structure but lacks the methoxyethyl group.
Cyclopent-2-enylacetic acid: Another related compound with a cyclopentene ring and acetic acid moiety.
Uniqueness
Acetic acid;2-(2-methoxyethyl)cyclopenten-1-ol is unique due to the presence of both the methoxyethyl group and the cyclopenten-1-ol structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
52418-93-6 |
|---|---|
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
acetic acid;2-(2-methoxyethyl)cyclopenten-1-ol |
InChI |
InChI=1S/C8H14O2.C2H4O2/c1-10-6-5-7-3-2-4-8(7)9;1-2(3)4/h9H,2-6H2,1H3;1H3,(H,3,4) |
Clé InChI |
WSNVQERNFWPCDE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.COCCC1=C(CCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



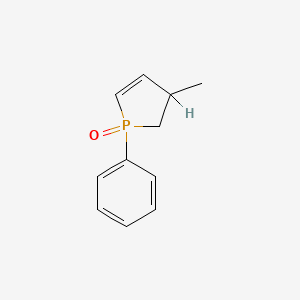

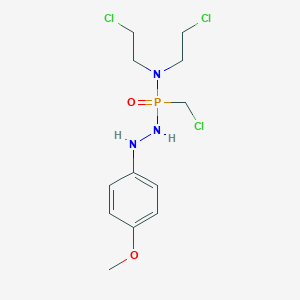
![Naphthalene, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B14633622.png)

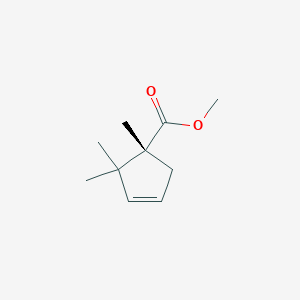
![2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B14633638.png)
